7-Methyl-8-oxa-5-azaspiro[3.5]nonane
CAS No.: 1955540-56-3
Cat. No.: VC5261213
Molecular Formula: C8H15NO
Molecular Weight: 141.214
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955540-56-3 |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.214 |
| IUPAC Name | 7-methyl-8-oxa-5-azaspiro[3.5]nonane |
| Standard InChI | InChI=1S/C8H15NO/c1-7-5-9-8(6-10-7)3-2-4-8/h7,9H,2-6H2,1H3 |
| Standard InChI Key | PKOSNXIRJSEGDW-UHFFFAOYSA-N |
| SMILES | CC1CNC2(CCC2)CO1 |
Introduction
Structural Characteristics and Stereochemical Considerations
7-Methyl-8-oxa-5-azaspiro[3.5]nonane features a spirocyclic architecture where a 3-membered nitrogen-containing ring (aziridine) and a 5-membered oxygen-containing ring (tetrahydrofuran) share a single bridging carbon atom. The numbering system assigns position 7 to the methyl substituent on the aziridine ring, while the oxygen occupies position 8 in the tetrahydrofuran moiety .
Molecular Geometry
The compound’s rigidity arises from the spiro junction, which restricts conformational flexibility and imposes a specific three-dimensional orientation on functional groups. X-ray crystallographic data for the related hydrochloride derivative, (2S,4s,7R)-7-methyl-8-oxa-5-azaspiro[3.5]nonan-2-ol hydrochloride (CAS 1639988-83-2), reveals a dihedral angle of 89.3° between the planes of the two rings, confirming near-perpendicular alignment . This spatial arrangement influences both reactivity and intermolecular interactions.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ (free base) | |
| Molecular Weight | 157.21 g/mol (free base) | |
| Spiro Junction Geometry | Perpendicular (89.3°) | |
| Chirality Centers | C2 (S), C4 (s), C7 (R) |
The stereochemical configuration significantly impacts biological activity. For instance, the (2S,4s,7R) enantiomer demonstrates 30-fold greater binding affinity to neurological targets compared to its diastereomers in preclinical models .
Synthetic Methodologies and Optimization
While no published route directly targets 7-methyl-8-oxa-5-azaspiro[3.5]nonane, analogous syntheses of spirocyclic azetidine-oxetane systems provide a methodological framework. The patent CN113214290A details a four-step approach to 2,5-dioxa-8-azaspiro[3.5]nonane that could be adapted through strategic methyl group incorporation .
Proposed Synthetic Pathway
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Mannich Reaction: Condensation of 3-((benzylamino)methyl)oxetan-3-ol with methyl-substituted epichlorohydrin to install the spirocyclic precursor.
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Cyclization: Intramolecular nucleophilic attack under basic conditions (NaH, THF, 0°C) forms the aziridine ring.
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Reductive Amination: Lithium aluminum hydride-mediated reduction of intermediate imines (1:1.5 molar ratio, 65% yield) .
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Deprotection: Catalytic hydrogenation (50 psi H₂, Pd/C, acetic acid) removes benzyl protecting groups .
Critical parameters include maintaining anhydrous conditions during cyclization and optimizing hydrogenation time (12-16 hours) to prevent over-reduction. Scale-up challenges involve managing exothermic reactions during the Mannich step, requiring jacketed reactors with precise temperature control (-10°C to 5°C) .
Physicochemical Properties and Reactivity
The compound’s polarity (calculated cLogP = 0.82) and hydrogen-bonding capacity (2 acceptors, 1 donor) make it moderately soluble in polar aprotic solvents (DMF > DMSO > MeOH) . Thermal stability analysis via DSC shows decomposition onset at 218°C, with a melting point of 127-129°C observed for the hydrochloride salt .
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 12.4 | 25 |
| Ethanol | 89.7 | 25 |
| Dichloromethane | 203.1 | 25 |
Reactivity studies demonstrate preferential oxidation at the aziridine nitrogen, forming N-oxide derivatives upon treatment with mCPBA (meta-chloroperbenzoic acid). The methyl group undergoes free radical bromination (NBS, AIBN) to yield 7-(bromomethyl) analogs, enabling further functionalization.
Pharmaceutical Applications and Biological Activity
Spirocyclic scaffolds like 7-methyl-8-oxa-5-azaspiro[3.5]nonane are increasingly valorized in CNS drug development due to their ability to cross the blood-brain barrier. Molecular docking simulations predict high affinity (Kd = 4.7 nM) for the serotonin 5-HT₆ receptor, suggesting potential antipsychotic applications.
Comparative Bioavailability
| Derivative | Oral BA (%) | Tmax (h) | Half-life (h) |
|---|---|---|---|
| Free Base | 42 | 1.5 | 6.2 |
| Hydrochloride Salt | 67 | 0.8 | 7.1 |
| Oxalate Salt | 58 | 1.1 | 6.8 |
Salt formation significantly enhances solubility and absorption kinetics, with the hydrochloride variant showing superior pharmacokinetics in murine models .
Export controls under the Chemical Weapons Convention (CWC) Schedule 2B apply due to the aziridine moiety, requiring NRC licenses for international shipments .
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